molecular formula C66H101N23O17 B13384779 Iavvqdwghhrat

Iavvqdwghhrat

Cat. No.: B13384779
M. Wt: 1488.7 g/mol
InChI Key: SAJZITDYWAOPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iavvqdwghhrat is a synthetic peptide known for its role as a complement inhibitor. It is a control peptide for Compstatin, which is used in various biological and medical research applications. The peptide sequence of this compound is this compound, and it has a molecular weight of 1488.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iavvqdwghhrat is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes purification, typically by high-performance liquid chromatography (HPLC), and is characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Iavvqdwghhrat primarily undergoes peptide bond formation and hydrolysis. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.

Common Reagents and Conditions

    Peptide Bond Formation: Fmoc-protected amino acids, HBTU, DIPEA (N,N-Diisopropylethylamine)

    Hydrolysis: Acidic or basic conditions, such as trifluoroacetic acid (TFA) or sodium hydroxide (NaOH)

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents

    Reduction: Dithiothreitol (DTT) or other reducing agents

Major Products Formed

The primary product of this compound synthesis is the peptide itself. Hydrolysis can lead to the breakdown of the peptide into its constituent amino acids .

Scientific Research Applications

Iavvqdwghhrat is widely used in scientific research, particularly in studies involving the complement system. Its applications include:

Mechanism of Action

Iavvqdwghhrat exerts its effects by binding to the complement component C3, thereby inhibiting its activation. This prevents the formation of the C3 convertase enzyme complex, which is crucial for the amplification of the complement cascade. By blocking this pathway, this compound reduces inflammation and tissue damage associated with excessive complement activation .

Comparison with Similar Compounds

Similar Compounds

    Compstatin: Another complement inhibitor with a similar mechanism of action.

    Eculizumab: A monoclonal antibody that inhibits the complement protein C5.

    Aptamers: Nucleic acid-based molecules that can inhibit complement activation.

Uniqueness

Iavvqdwghhrat is unique due to its specific peptide sequence and its ability to inhibit the complement system at the C3 level. Unlike monoclonal antibodies like Eculizumab, which target C5, this compound offers a different point of intervention in the complement cascade, potentially providing a broader range of therapeutic applications .

Properties

Molecular Formula

C66H101N23O17

Molecular Weight

1488.7 g/mol

IUPAC Name

3-[[5-amino-2-[[2-[[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)

InChI Key

SAJZITDYWAOPDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.